3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(diphenylmethyl)urea
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Overview
Description
The compound “3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(diphenylmethyl)urea” is a chemical substance with the CAS No. 2097922-82-012. It has a molecular formula of C23H23N3O and a molecular weight of 357.4572.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that urea derivatives like this one are often synthesized through reactions involving isocyanates1.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C23H23N3O2. However, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis of its structure.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound1.
Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not available in the searched resources1.
Scientific Research Applications
Anticancer Activities
Research has shown that certain urea derivatives, including compounds with structural similarities to "3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(diphenylmethyl)urea," are explored for their potential as anticancer agents. For instance, studies on 1-methyl-3-(5-nitropyridin-2-yl) urea have established it as an important intermediate for small molecule anticancer drugs, highlighting its significance in the synthesis of treatments targeting cancer cells through multi-step nucleophilic reactions (Zhang et al., 2019). Similarly, the exploration of (Heterylphenylmethyl)-Amines and -Ureas for their neurotropic activities suggests their potential utility in addressing neurological aspects of diseases, including those with antiepileptic properties (Shamshin et al., 2001).
Molecular Devices and Complexation
Another study delves into the complexation and self-assembly properties of urea-linked cyclodextrins, which are significant for the development of molecular devices. This research exemplifies the intricate interactions and photoisomerization processes that can be harnessed for advanced materials science applications, indicating the potential of urea derivatives in the field of nanotechnology and materials engineering (Lock et al., 2004).
Corrosion Inhibition
Urea derivatives have also been evaluated for their efficacy in corrosion inhibition, particularly for protecting mild steel in acidic environments. This underscores the chemical’s utility in industrial applications where corrosion resistance is crucial for maintaining the integrity of metal structures and components (Mistry et al., 2011).
Foldamer Research
Research into the complexation-induced unfolding of heterocyclic ureas provides insights into the structural dynamics of simple foldamers versus multiply hydrogen-bonded sheetlike structures. Such studies are foundational for the development of new biomimetic materials and have implications for understanding the structural principles underlying biological macromolecules (Corbin et al., 2001).
Safety And Hazards
Specific safety and hazard information for this compound is not available in the searched resources1.
Future Directions
As for future directions, it’s difficult to predict without specific information on the current uses and research involving this compound1.
properties
IUPAC Name |
1-benzhydryl-3-[(6-cyclopropylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O/c27-23(25-16-17-11-14-21(24-15-17)18-12-13-18)26-22(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-11,14-15,18,22H,12-13,16H2,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZAHEWCQFZVAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(diphenylmethyl)urea |
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